Isosibiricin Isosibiricin
Brand Name: Vulcanchem
CAS No.: 18333-27-2
VCID: VC0191612
InChI:
SMILES:
Molecular Formula: C16H18O5
Molecular Weight: 290.31

Isosibiricin

CAS No.: 18333-27-2

Cat. No.: VC0191612

Molecular Formula: C16H18O5

Molecular Weight: 290.31

* For research use only. Not for human or veterinary use.

Isosibiricin - 18333-27-2

CAS No. 18333-27-2
Molecular Formula C16H18O5
Molecular Weight 290.31

Chemical Properties

Structure and Physical Properties

As a coumarin derivative, isosibiricin features the characteristic benzopyrone framework that forms the structural foundation for numerous natural compounds with biological activity. According to pharmacokinetic assessments, isosibiricin exhibits good solubility in water at 25°C, facilitating its potential use in pharmaceutical formulations .

Pharmacokinetic Profile

Isosibiricin demonstrates favorable pharmacokinetic properties that enhance its therapeutic potential:

Table 1: Pharmacokinetic Properties of Isosibiricin

PropertyCharacteristic
Water solubility (25°C)Good
Intestinal absorptionReadily absorbed
Blood-brain barrier penetrationLevel 2 (can cross the BBB)
Direct dopamine receptor activationNone observed

The ability to cross the blood-brain barrier (BBB) is particularly significant, as this property enables isosibiricin to reach therapeutic targets within the central nervous system, a requirement for addressing neuroinflammatory conditions .

Biological Activities

Anti-Neuroinflammatory Effects

The primary biological activity of isosibiricin is its potent anti-neuroinflammatory effect. Research demonstrates that isosibiricin (10-50 μM) dose-dependently inhibits lipopolysaccharide (LPS)-induced BV-2 microglia activation . This inhibitory effect is evidenced by decreased expression of multiple inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), and interleukin-18 (IL-18) .

Effect on Inflammatory Mediators

Isosibiricin substantially reduces the expression of key inflammatory factors in activated microglia, as summarized in the following table:

Table 2: Effect of Isosibiricin on Inflammatory Mediators in LPS-treated BV-2 Cells

Inflammatory MediatorEffect of Isosibiricin (10-50 μM)
Nitric oxide (NO)Dose-dependent reduction
TNF-αDose-dependent reduction
IL-6Dose-dependent reduction
IL-1βDose-dependent reduction
IL-18Dose-dependent reduction
COX-2Dose-dependent reduction
iNOSDose-dependent reduction

The ability to suppress multiple inflammatory mediators suggests a comprehensive anti-inflammatory effect that could be valuable in addressing complex neuroinflammatory conditions .

Molecular Mechanisms

Dopamine Receptor Signaling Pathway

Through transcriptomics coupled with bioinformatics analysis, researchers have revealed that isosibiricin treatment primarily affects the dopamine receptor signaling pathway . Specifically, analysis of gene expression changes indicated that among 1389 genes significantly affected by isosibiricin compared to LPS treatment alone, 32 genes related to dopamine synthesis, storage, release, termination, and receptor expression were notably influenced .

NLRP3/Caspase-1 Inflammasome Pathway Inhibition

The upregulation of dopamine D1/2 receptors by isosibiricin leads to inhibition of the nucleotide binding domain-like receptor protein 3 (NLRP3)/caspase-1 inflammasome pathway . This inhibitory effect is evidenced by reduced expression of NLRP3, caspase-1, IL-1β, and IL-18 in both LPS-treated and nigericin-treated BV-2 cells . Significantly, treatment with dopamine D1/2 receptor antagonists SCH 23390 (1 μM) or sultopride (1 μM) reverses the inhibitory effects of isosibiricin on this pathway, confirming the critical role of dopamine receptors in its anti-inflammatory mechanism .

Table 3: Comparative Mechanism of Isosibiricin vs. Typical Dopamine Receptor Modulators

CharacteristicIsosibiricinTypical DR Modulators
Primary mechanismUpregulates DRD1/D2 expressionDirectly activate/inhibit receptors
Effect on inflammasomeInhibits NLRP3/caspase-1 pathwayVariable effects
Reversibility by DR antagonistsComplete reversal observedGenerally reversible
cAMP modulationNo effect on cAMP levelsOften modulate cAMP signaling

Experimental Evidence

In Vitro Studies

In vitro studies using BV-2 microglial cells have provided substantial evidence for isosibiricin's anti-neuroinflammatory effects . These studies have demonstrated:

  • Dose-dependent inhibition of NO, TNF-α, and IL-6 production in LPS-stimulated BV-2 cells .

  • Reduction of COX-2 and iNOS expression in a concentration-dependent manner .

  • Significant upregulation of DRD1 and DRD2 mRNA expression, countering the downregulation caused by LPS treatment .

  • Effective inhibition of the NLRP3/caspase-1 inflammasome pathway, as evidenced by reduced expression of NLRP3, caspase-1, IL-1β, and IL-18 .

The inhibitory effects on inflammatory mediators were most pronounced at higher concentrations (50 μM), demonstrating a clear dose-response relationship .

In Vivo Studies

In vivo studies using LPS-treated Balb/c mice have corroborated the findings from in vitro experiments . These studies have shown that isosibiricin:

  • Effectively upregulates DRD1/D2 expression in the CA1 region and cortex of LPS-treated mice .

  • Significantly inhibits inflammasome-related IL-1β and IL-18 induced by LPS in these brain regions .

These findings further validate the potential therapeutic application of isosibiricin in neuroinflammatory conditions and suggest that its effects observed in cellular models translate to the whole organism level .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator